molecular formula C14H19NO4S B2355704 (2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1212305-26-4

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B2355704
CAS RN: 1212305-26-4
M. Wt: 297.37
InChI Key: XLXIMTQWKKNCLF-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its behavior and potential applications. According to the information I found, this compound has a molecular weight of 297.37 g/mol . Other properties such as boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

  • X-Ray Powder Diffraction in Synthesis : This compound is utilized as an intermediate in synthesizing anticoagulants like apixaban. X-ray powder diffraction helps to ascertain its structural integrity and purity, ensuring no detectable impurities are present during the synthesis process (Wang et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity of Derivatives : Pyridine derivatives of this compound exhibit variable and modest antimicrobial activity against certain bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmaceutical Research

  • Novel Alkaloid Synthesis : It's used in synthesizing new alkaloids, which are crucial for pharmaceutical applications. The compound forms part of a novel synthetic route, contributing to the creation of substances like porantheridine and precoccinelline (Takahata, Saito, & Ichinose, 2006).

Stereoselective Synthesis

  • Stereoselective Synthesis in Organic Chemistry : This compound plays a role in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process is significant in producing chiral molecules, essential in various chemical industries (Boev et al., 2015).

Chiral Resolving Agents

  • Use in Chiral Discrimination : Derivatives of this compound serve as chiral resolving agents, aiding in the chromatographic separation of different enantiomers in a mixture. This is crucial for the production of enantiomerically pure substances in pharmaceuticals (Piwowarczyk et al., 2008).

Biotechnological Applications

  • Microbial Production of Organic Acids : The compound's derivatives are used as building blocks in microbial production of oxo- and hydroxycarboxylic acids. This green chemistry approach is pivotal for sustainable and eco-friendly chemical synthesis (Aurich et al., 2012).

properties

IUPAC Name

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXIMTQWKKNCLF-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@H]2[C@@H](CCC(=O)N2CCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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